molecular formula C26H25F3N2O5S B4292576 ETHYL 4-METHYL-5-PHENYL-2-({1,1,1-TRIFLUORO-3-METHOXY-2-[(4-METHYLPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE

ETHYL 4-METHYL-5-PHENYL-2-({1,1,1-TRIFLUORO-3-METHOXY-2-[(4-METHYLPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4292576
M. Wt: 534.5 g/mol
InChI Key: PCQTYUFENCRGMD-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-5-phenyl-2-({2,2,2-trifluoro-1-(methoxycarbonyl)-1-[(4-methylbenzoyl)amino]ethyl}amino)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-5-PHENYL-2-({1,1,1-TRIFLUORO-3-METHOXY-2-[(4-METHYLPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring, introduction of the trifluoromethyl group, and subsequent functionalization with various substituents. The key steps typically include:

    Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbamide and a cyanoacetic ester.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Functionalization with Substituents:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-5-phenyl-2-({2,2,2-trifluoro-1-(methoxycarbonyl)-1-[(4-methylbenzoyl)amino]ethyl}amino)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove specific functional groups or to convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-methyl-5-phenyl-2-({2,2,2-trifluoro-1-(methoxycarbonyl)-1-[(4-methylbenzoyl)amino]ethyl}amino)thiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-5-PHENYL-2-({1,1,1-TRIFLUORO-3-METHOXY-2-[(4-METHYLPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The trifluoromethyl group and other substituents play a crucial role in modulating its activity and specificity.

Comparison with Similar Compounds

Ethyl 4-methyl-5-phenyl-2-({2,2,2-trifluoro-1-(methoxycarbonyl)-1-[(4-methylbenzoyl)amino]ethyl}amino)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxylate: Lacks the trifluoromethyl and other substituents, resulting in different chemical and biological properties.

    4-Methylthiophene-3-carboxylate: Similar structure but without the phenyl and trifluoromethyl groups, leading to different reactivity and applications.

    Phenylthiophene: Contains a phenyl group but lacks the ester and trifluoromethyl groups, affecting its overall properties and uses.

Properties

IUPAC Name

ethyl 4-methyl-5-phenyl-2-[[1,1,1-trifluoro-3-methoxy-2-[(4-methylbenzoyl)amino]-3-oxopropan-2-yl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F3N2O5S/c1-5-36-23(33)19-16(3)20(17-9-7-6-8-10-17)37-22(19)31-25(24(34)35-4,26(27,28)29)30-21(32)18-13-11-15(2)12-14-18/h6-14,31H,5H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQTYUFENCRGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)NC(C(=O)OC)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-METHYL-5-PHENYL-2-({1,1,1-TRIFLUORO-3-METHOXY-2-[(4-METHYLPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-METHYL-5-PHENYL-2-({1,1,1-TRIFLUORO-3-METHOXY-2-[(4-METHYLPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
ETHYL 4-METHYL-5-PHENYL-2-({1,1,1-TRIFLUORO-3-METHOXY-2-[(4-METHYLPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
ETHYL 4-METHYL-5-PHENYL-2-({1,1,1-TRIFLUORO-3-METHOXY-2-[(4-METHYLPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 4-METHYL-5-PHENYL-2-({1,1,1-TRIFLUORO-3-METHOXY-2-[(4-METHYLPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 4-METHYL-5-PHENYL-2-({1,1,1-TRIFLUORO-3-METHOXY-2-[(4-METHYLPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE

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